Spacer-Arm Length: C8 vs. C6 ω-Isothiocyanato Ester — Impact on Bioconjugate Design
Ethyl 8-isothiocyanatooctanoate provides an 8-methylene bridge between the ester carbonyl and the isothiocyanate nitrogen, yielding a through-bond spacer length approximately 2.5 Å longer than the 6-methylene bridge of ethyl 6-isothiocyanatohexanoate [1][2]. This difference is critical in bioconjugation where insufficient linker length leads to steric hindrance and reduced labelling efficiency. The C8 spacer places the reactive –NCS group further from the ester anchor, reducing intramolecular constraints during thiourea formation with protein lysine residues or small-molecule amines [3].
| Evidence Dimension | Methylene spacer units between ester carbonyl and isothiocyanate nitrogen |
|---|---|
| Target Compound Data | 8 methylene (–CH₂–) units; molecular weight 229.34 g·mol⁻¹; 10 rotatable bonds |
| Comparator Or Baseline | Ethyl 6-isothiocyanatohexanoate: 6 methylene units; molecular weight 201.29 g·mol⁻¹; 8 rotatable bonds |
| Quantified Difference | Δ = +2 methylene units; ΔMW = +28.05 g·mol⁻¹; Δ rotatable bonds = +2 |
| Conditions | Structural comparison based on molecular formula and computed descriptors from PubChem and Chem960 databases |
Why This Matters
The 33% longer spacer arm in the C8 compound reduces steric clash in macromolecular conjugation reactions, directly influencing labelling stoichiometry and conjugate stability for procurement decisions in probe development.
- [1] PubChem. 6-Isothiocyanato-hexanoic acid ethyl ester (CID 526515). Computed Physicochemical Properties. View Source
- [2] Chem960. Ethyl 8-isothiocyanatooctanoate (CAS 111823-31-5). Computed Physicochemical Properties. View Source
- [3] Floch, L.; Kováč, Š. Synthesis and properties of alkyl isothiocyanatocarboxylates. Collect. Czech. Chem. Commun. 1975, 40, 2845–2854. View Source
